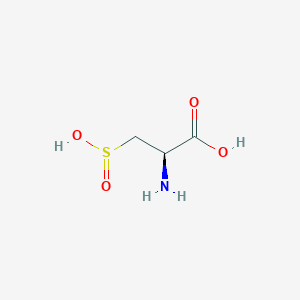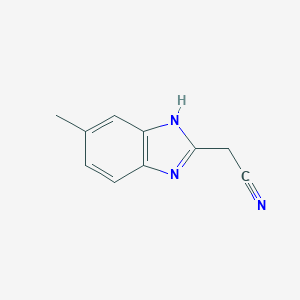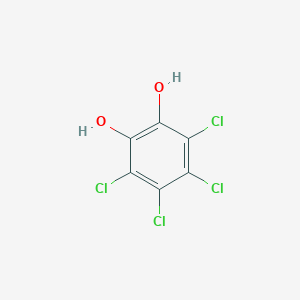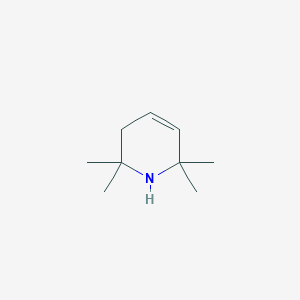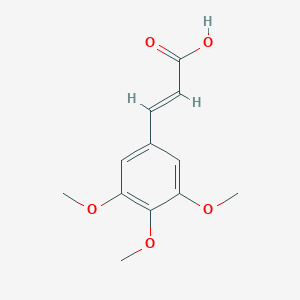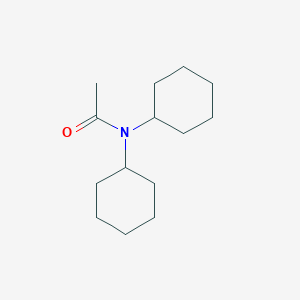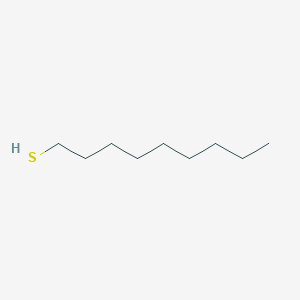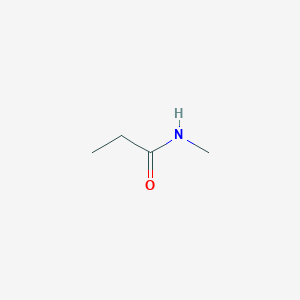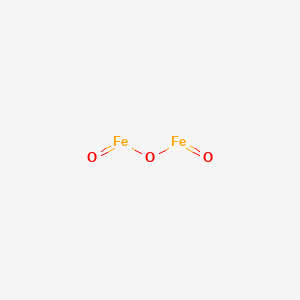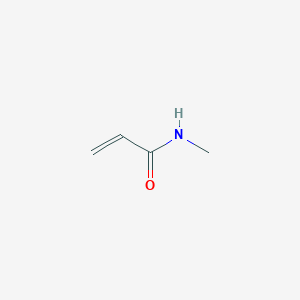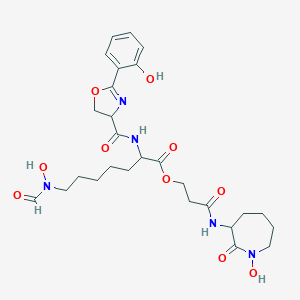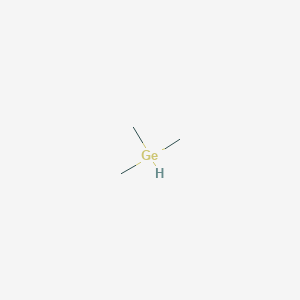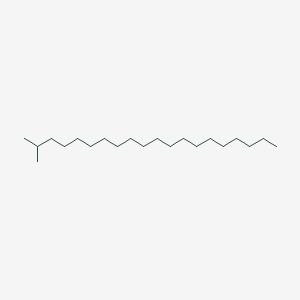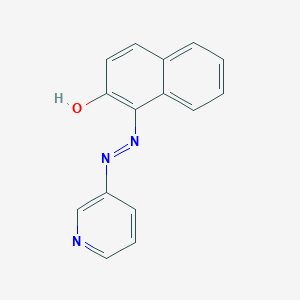
2-Naphthalenol, 1-(3-pyridinylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenol, 1-(3-pyridinylazo)-, commonly known as 3-Pyridylazo-2-naphthol (PAN), is a chemical compound that is widely used in scientific research. It is a metal chelator that is commonly used to detect and quantify the presence of various metals in different samples. PAN is a yellow powder that is soluble in water and organic solvents.
作用機序
2-Naphthalenol, 1-(3-pyridinylazo)- is a metal chelator that binds to metal ions through the nitrogen and oxygen atoms in the pyridyl and naphthol rings, respectively. The binding of 2-Naphthalenol, 1-(3-pyridinylazo)- to metal ions results in a color change, which is used to detect the presence of the metal ion. The color change is due to the formation of a complex between 2-Naphthalenol, 1-(3-pyridinylazo)- and the metal ion. The complex has a different absorption spectrum than 2-Naphthalenol, 1-(3-pyridinylazo)-, which is used to quantify the metal ion.
生化学的および生理学的効果
2-Naphthalenol, 1-(3-pyridinylazo)- is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound that is used in low concentrations in scientific research. However, 2-Naphthalenol, 1-(3-pyridinylazo)- can form reactive oxygen species in the presence of metal ions, which can cause oxidative stress and damage to cells.
実験室実験の利点と制限
The advantages of using 2-Naphthalenol, 1-(3-pyridinylazo)- in lab experiments are its high sensitivity and selectivity for metal ions. 2-Naphthalenol, 1-(3-pyridinylazo)- is a relatively inexpensive reagent that is easy to use. However, 2-Naphthalenol, 1-(3-pyridinylazo)- has some limitations, including its potential for interference from other substances in the sample, its limited solubility in water, and its sensitivity to pH and temperature.
将来の方向性
There are several future directions for the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in scientific research. One area of research is the development of new 2-Naphthalenol, 1-(3-pyridinylazo)- derivatives with improved properties such as solubility and selectivity for specific metal ions. Another area of research is the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in the development of new metal-based drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2-Naphthalenol, 1-(3-pyridinylazo)- can also be used in the study of metal ion homeostasis and its role in disease. Finally, 2-Naphthalenol, 1-(3-pyridinylazo)- can be used in the development of new analytical methods for the detection and quantification of metals in different samples.
合成法
The synthesis of 2-Naphthalenol, 1-(3-pyridinylazo)- involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 2-naphthol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions, and the yield of 2-Naphthalenol, 1-(3-pyridinylazo)- is generally high. The synthesized 2-Naphthalenol, 1-(3-pyridinylazo)- can be purified by recrystallization or column chromatography.
科学的研究の応用
2-Naphthalenol, 1-(3-pyridinylazo)- is widely used in scientific research for the detection and quantification of various metals such as zinc, copper, and iron. It is used in analytical chemistry, biochemistry, and environmental science. 2-Naphthalenol, 1-(3-pyridinylazo)- is used to determine the metal content in different samples such as water, soil, and biological samples. It is also used in the study of metal-binding proteins and enzymes. 2-Naphthalenol, 1-(3-pyridinylazo)- has been used to study the interaction of metal ions with DNA and RNA.
特性
CAS番号 |
1533-65-9 |
|---|---|
製品名 |
2-Naphthalenol, 1-(3-pyridinylazo)- |
分子式 |
C15H11N3O |
分子量 |
249.27 g/mol |
IUPAC名 |
1-(pyridin-3-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H11N3O/c19-14-8-7-11-4-1-2-6-13(11)15(14)18-17-12-5-3-9-16-10-12/h1-10,19H |
InChIキー |
TYRCKEFIYKISNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
その他のCAS番号 |
1533-65-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



